molecular formula C8H12BrNOS B15117247 1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide

Cat. No.: B15117247
M. Wt: 250.16 g/mol
InChI Key: KZVLRYFSPYHTDX-UHFFFAOYSA-N
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Description

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide typically involves multiple steps. One common synthetic route starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime. Finally, reduction of the oxime produces 2-thiopheneethylamine, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: This compound is structurally similar but lacks the ketone group.

    Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.

Uniqueness

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide is unique due to the presence of both the aminoethyl and ketone groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biological targets sets it apart from other thiophene derivatives .

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

1-[5-(2-aminoethyl)thiophen-2-yl]ethanone;hydrobromide

InChI

InChI=1S/C8H11NOS.BrH/c1-6(10)8-3-2-7(11-8)4-5-9;/h2-3H,4-5,9H2,1H3;1H

InChI Key

KZVLRYFSPYHTDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)CCN.Br

Origin of Product

United States

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